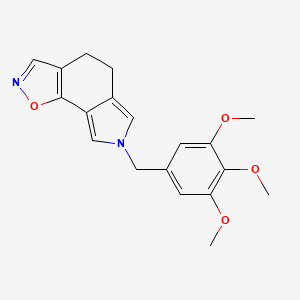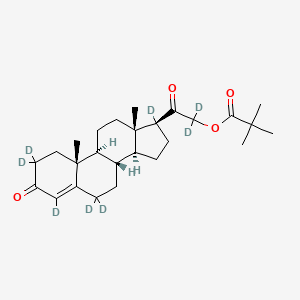
Desoxycorticosterone Pivalate-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Desoxycorticosterone Pivalate-d8 is a deuterated form of Desoxycorticosterone Pivalate, a synthetic mineralocorticoid hormone. It is primarily used in scientific research to study the pharmacokinetics and metabolism of Desoxycorticosterone Pivalate. The deuterium labeling allows for precise tracking and analysis in various biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Desoxycorticosterone Pivalate-d8 involves the incorporation of deuterium atoms into the Desoxycorticosterone Pivalate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of Desoxycorticosterone Pivalate can result in the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterium Labeling: Incorporating deuterium atoms during the synthesis of precursor molecules, followed by further chemical transformations to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Desoxycorticosterone Pivalate-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can replace functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Desoxycorticosterone Pivalate-d8 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Desoxycorticosterone Pivalate in biological systems.
Metabolic Pathways: Investigating the metabolic pathways and intermediates involved in the metabolism of Desoxycorticosterone Pivalate.
Drug Development: Assisting in the development of new drugs by providing insights into the pharmacokinetics and metabolism of similar compounds.
Biological Studies: Understanding the biological effects and mechanisms of action of Desoxycorticosterone Pivalate in various organisms.
Mecanismo De Acción
Desoxycorticosterone Pivalate-d8 exerts its effects through its interaction with the mineralocorticoid receptor. The mechanism involves:
Receptor Binding: The compound binds to the mineralocorticoid receptor in target cells.
Steroid-Receptor Complex Formation: The receptor-bound compound forms a steroid-receptor complex.
Nuclear Translocation: The complex translocates to the nucleus and binds to chromatin.
Genetic Transcription: This binding results in the transcription of specific genes, leading to the production of proteins that regulate electrolyte and water balance.
Comparación Con Compuestos Similares
Desoxycorticosterone Pivalate-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Desoxycorticosterone Pivalate: The non-deuterated form, used as a mineralocorticoid hormone.
Desoxycorticosterone Acetate: Another ester of Desoxycorticosterone, used for similar purposes.
Fludrocortisone: A synthetic corticosteroid with mineralocorticoid properties, used in the treatment of adrenocortical insufficiency.
The uniqueness of this compound lies in its ability to provide precise tracking and analysis in scientific research, making it a valuable tool for studying the pharmacokinetics and metabolism of mineralocorticoid hormones.
Propiedades
Fórmula molecular |
C26H38O4 |
|---|---|
Peso molecular |
422.6 g/mol |
Nombre IUPAC |
[1,1-dideuterio-2-[(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H38O4/c1-24(2,3)23(29)30-15-22(28)21-9-8-19-18-7-6-16-14-17(27)10-12-25(16,4)20(18)11-13-26(19,21)5/h14,18-21H,6-13,15H2,1-5H3/t18-,19-,20-,21+,25-,26-/m0/s1/i6D2,10D2,14D,15D2,21D |
Clave InChI |
VVOIQBFMTVCINR-VSUPTKQASA-N |
SMILES isomérico |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])OC(=O)C(C)(C)C)C)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)COC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)



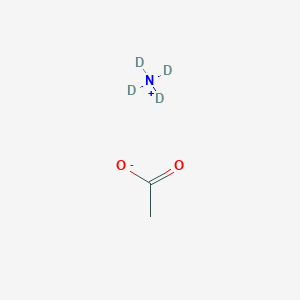


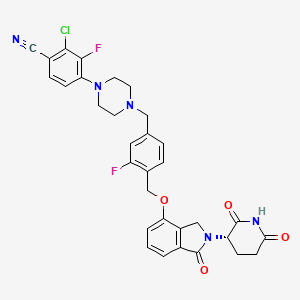
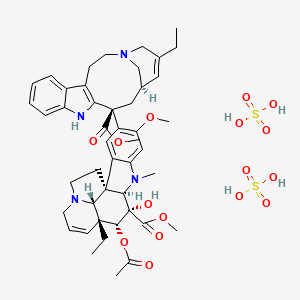



![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)
